molecular formula C38H42N2O6 B12675328 (+)-O,O-Dimethyltubocurine CAS No. 2233-44-5

(+)-O,O-Dimethyltubocurine

Cat. No.: B12675328
CAS No.: 2233-44-5
M. Wt: 622.7 g/mol
InChI Key: BWFWPNFEEDTSFC-UHFFFAOYSA-N
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Description

(+)-O,O-Dimethyltubocurine is a naturally occurring alkaloid derived from the plant Chondrodendron tomentosum. It is a derivative of tubocurarine, which is known for its use as a muscle relaxant in anesthesia. The compound has a complex structure characterized by multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-O,O-Dimethyltubocurine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by the introduction of methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-O,O-Dimethyltubocurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.

Scientific Research Applications

(+)-O,O-Dimethyltubocurine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound is studied for its interactions with various biological molecules and its potential effects on cellular processes.

    Medicine: Research focuses on its potential use as a muscle relaxant and its interactions with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of (+)-O,O-Dimethyltubocurine involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, but the presence of methoxy groups in this compound may alter its binding affinity and efficacy.

Comparison with Similar Compounds

(+)-O,O-Dimethyltubocurine is similar to other alkaloids derived from Chondrodendron tomentosum, such as tubocurarine and its derivatives. its unique structure, characterized by the presence of methoxy groups, distinguishes it from other compounds. This structural difference may result in variations in its pharmacological properties and applications.

List of Similar Compounds

  • Tubocurarine
  • D-tubocurarine
  • Metocurine
  • Alcuronium

These compounds share a similar core structure but differ in their functional groups and pharmacological effects.

Properties

CAS No.

2233-44-5

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

9,10,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(43-5)37(38)44-6)14-16-40(2)30(36)18-24-9-12-31(41-3)33(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3

InChI Key

BWFWPNFEEDTSFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)OC)C)OC

Origin of Product

United States

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